molecular formula C20H21N3O4S2 B2627818 N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide CAS No. 941967-06-2

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2627818
CAS No.: 941967-06-2
M. Wt: 431.53
InChI Key: YWTQNQASGDAPHV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide (CAS 941967-06-2) is a sophisticated synthetic compound of significant interest in advanced chemical and pharmacological research. With a molecular formula of C20H21N3O4S2 and a molecular weight of 431.53 g/mol, this molecule features a distinctive structure incorporating a 4-methylthiazole core, a phenylsulfonamide group, and a 2-methoxyphenethyl side chain . This specific architecture makes it a valuable intermediate and lead compound in medicinal chemistry, particularly for investigating structure-activity relationships (SAR) in the development of novel bioactive molecules . Thiazole-carboxamide derivatives represent a prominent class in drug discovery due to the versatility of the thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, which is known to contribute to diverse biological activities by interacting with various enzymes and receptors . Recent scientific literature highlights that structurally analogous thiazole-carboxamide compounds are being actively studied for their potential as cyclooxygenase (COX) enzyme inhibitors, which are key targets in inflammation research, and as negative allosteric modulators of AMPA receptors (AMPARs) in the central nervous system, a relevant mechanism for developing neuroprotective agents . The presence of both sulfonamide and carboxamide functional groups in its structure enhances its ability to participate in specific molecular interactions, such as hydrogen bonding, which is critical for binding to biological targets. This product is strictly for research use in laboratory settings (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can utilize this high-quality compound as a key reference standard, a building block for the synthesis of more complex chemical libraries, or a tool compound for in vitro biological screening assays.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-8-6-7-11-17(15)27-2)28-20(22-14)23-29(25,26)16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTQNQASGDAPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide and carboxamide groups. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The table below highlights critical differences in substituents and biological activities among related thiazole carboxamides:

Compound Name Substituent (Position 2) N-Substituent Key Biological Activity Potency (IC50/EC50) Reference
Target Compound Phenylsulfonamido 2-Methoxyphenethyl Not explicitly reported N/A -
Compound 3k (N-(3-methoxyphenyl) analog) 2-Propyl-4-pyridinyl 3-Methoxyphenyl Antiangiogenic (HUVEC migration inhibition) Comparable to Vandetanib
Compound 7b (Hydrazinecarbothioamide derivative) Phenylthiazole core Hydrazinecarbothioamide Anticancer (HepG-2) 1.61 ± 1.92 µg/mL
N-(2-Methoxybenzyl) analog (CAS 1219585-22-4) Benzylamino 2-Methoxybenzyl Undisclosed N/A
Key Observations:

Position 2 Substituents: The phenylsulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to pyridinyl (3k) or benzylamino (CAS 1219585-22-4) groups . Pyridinyl substituents (as in 3k) correlate with antiangiogenic activity via VEGF pathway inhibition .

Methoxy groups in the side chain (target compound and 3k) may improve metabolic stability by resisting oxidative degradation .

Biological Activity :

  • Thiazole-carboxamides with sulfonamido groups (e.g., compounds in ) often exhibit kinase inhibition or antiproliferative effects, suggesting the target compound may share similar mechanisms .
  • Hydrazinecarbothioamide derivatives (e.g., 7b) show potent anticancer activity, but their mechanism differs due to thioamide functionality .

Biological Activity

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, with the CAS number 941967-06-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its inhibitory effects on key enzymes relevant to various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H21_{21}N3_3O4_4S2_2, with a molecular weight of 431.5 g/mol. The structure comprises a thiazole ring, which is known for its pharmacological properties, particularly in medicinal chemistry.

PropertyValue
Molecular Formula C20_{20}H21_{21}N3_3O4_4S2_2
Molecular Weight 431.5 g/mol
CAS Number 941967-06-2

Inhibitory Effects on Acetylcholinesterase (AChE)

Recent studies have highlighted the compound's potential as an acetylcholinesterase inhibitor. AChE plays a crucial role in the breakdown of acetylcholine, and its inhibition is a therapeutic target in conditions like Alzheimer's disease.

In vitro assays demonstrated that compounds structurally related to thiazoles exhibit significant AChE inhibitory activity. For instance, compounds with a similar thiazole core showed IC50 values ranging from 2.7 µM to lower values depending on structural modifications . Although specific IC50 values for this compound were not provided in the literature, its structural analogs suggest a promising activity profile.

Anti-inflammatory Properties

The compound's sulfonamide group may impart anti-inflammatory properties, which are critical in treating various inflammatory diseases. Sulfonamides are known to inhibit the activity of certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study on Thiazole Derivatives

A study focused on thiazole derivatives indicated that modifications in the thiazole ring could enhance biological activity against AChE and other targets. The research emphasized the importance of molecular hybridization in developing new bioactive compounds .

Computational Studies

Molecular docking studies have been employed to understand the binding interactions between thiazole derivatives and AChE. These computational analyses provide insights into how structural variations affect binding affinity and enzymatic inhibition .

Q & A

Advanced Research Question

  • Xenograft models : Administer 10–50 mg/kg orally to nude mice with K562 leukemia xenografts; monitor tumor volume and body weight for 21 days .
  • Toxicokinetics : Measure plasma concentrations (Cmax, AUC) and liver enzyme levels (ALT/AST) to confirm safety .

How does the sulfonamido group modulate enzyme inhibition?

Advanced Research Question
The sulfonamido moiety acts as a hydrogen bond acceptor. For example:

  • Urease inhibition : Binds to nickel ions in the active site (Kd = 0.8 µM, ITC data) .
  • Kinase inhibition : Forms a salt bridge with conserved lysine residues (e.g., Abl1 Lys271) .

What computational tools predict binding modes accurately?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 2G2I for Abl1) to simulate sulfonamide interactions .
  • MD simulations : GROMACS with AMBER force fields to assess stability over 100 ns trajectories .

How to optimize HPLC methods for purity analysis?

Basic Research Question

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/0.1% formic acid (70:30), 1.0 mL/min flow rate.
  • Detection : UV at 254 nm; retention time ~8.2 min .

What stabilizes this compound under physiological conditions?

Advanced Research Question

  • pH stability : Degrades rapidly at pH >8 (hydrolysis of sulfonamide); use lyophilization for long-term storage .
  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .

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